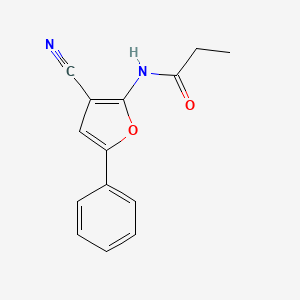
N-(3-cyano-5-phenylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5-phenylfuran-2-yl)propanamide: is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a cyano group and a phenyl group, along with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-phenylfuran-2-yl)propanamide typically involves the reaction of 3-cyano-5-phenylfuran-2-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyano-5-phenylfuran-2-yl)propanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-cyano-5-phenylfuran-2-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents .
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory and anticancer activities. Researchers are studying its interactions with biological targets to develop new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The cyano group and the furan ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
- N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide
- N-(3-cyano-5-phenylfuran-2-yl)benzamide
Comparison:
- N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide has a similar structure but with a methyl group on the propanamide moiety, which may affect its reactivity and biological activity .
- N-(3-cyano-5-phenylfuran-2-yl)benzamide features a benzamide group instead of a propanamide group, which can influence its solubility and interaction with biological targets .
Uniqueness: N-(3-cyano-5-phenylfuran-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-13(17)16-14-11(9-15)8-12(18-14)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSMRVZYJAMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
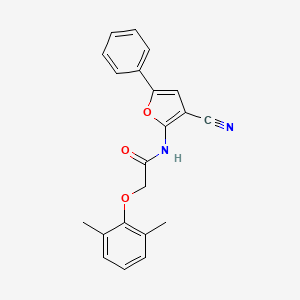


![Ethyl 7,8-dichloro-4-[2-(dimethylamino)ethylamino]quinoline-3-carboxylate;hydrochloride](/img/structure/B7742826.png)
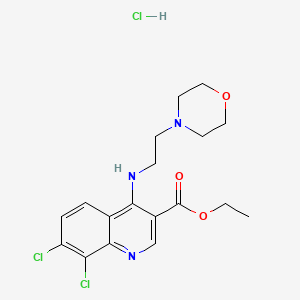
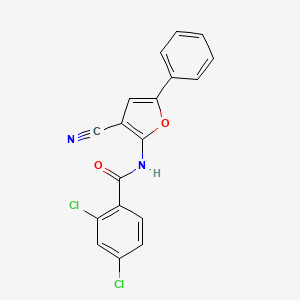

![4-chloro-N-[3-cyano-5-(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7742845.png)
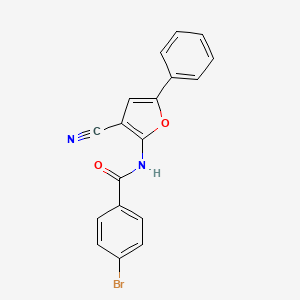
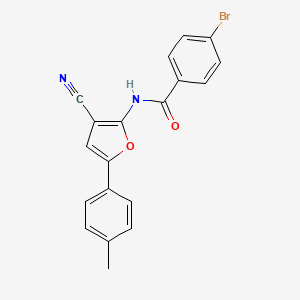
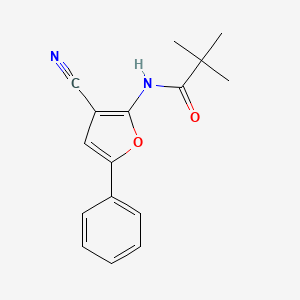


![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]thiophene-2-carboxamide](/img/structure/B7742889.png)
